3,6-Dichloropyrido[2,3-b]pyrazine is characterized by a fused ring system that incorporates both pyridine and pyrazine moieties. Its molecular formula is C7H3Cl2N3, and it has a molecular weight of approximately 200.02 g/mol. The compound features two chlorine atoms at the 3 and 6 positions of the pyrido ring, which contributes to its reactivity and biological properties .
The chemical reactivity of 3,6-dichloropyrido[2,3-b]pyrazine is influenced by the presence of chlorine substituents. These halogen atoms can undergo nucleophilic substitution reactions, facilitating the formation of various derivatives. For instance, reactions with amines or alcohols can lead to the formation of substituted derivatives that may exhibit enhanced biological activity or altered physical properties .
Research indicates that 3,6-dichloropyrido[2,3-b]pyrazine possesses significant biological activities. It has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting certain enzymes related to bacterial growth. Additionally, its derivatives have been evaluated for antioxidant properties and potential applications in cancer treatment due to their ability to interfere with cellular signaling pathways .
Several synthesis methods have been developed for 3,6-dichloropyrido[2,3-b]pyrazine. A common approach involves the reaction of 4,6-dichloro-2-aminopyridine with appropriate carbonyl compounds in the presence of catalysts such as p-toluenesulfonic acid in solvents like tetrahydrofuran or ethanol. This method typically yields the desired compound in good to excellent purity after purification steps such as column chromatography .
text4,6-Dichloro-2-aminopyridine + Carbonyl Compound → 3,6-Dichloropyrido[2,3-b]pyrazine + Byproducts
The unique properties of 3,6-dichloropyrido[2,3-b]pyrazine make it suitable for various applications:
Studies on the interactions of 3,6-dichloropyrido[2,3-b]pyrazine with biological systems have shown that it can act as an inhibitor for specific enzymes. The compound's structure allows it to fit into enzyme active sites effectively, potentially blocking substrate access and altering enzymatic activity. Further research into its pharmacokinetics and toxicity profiles is essential for understanding its full potential as a therapeutic agent .
Several compounds share structural similarities with 3,6-dichloropyrido[2,3-b]pyrazine. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2,3-Dichloropyrido[2,3-b]pyrazine | 25710-18-3 | 0.74 | Exhibits different biological activity patterns |
| 3-Chloropyrido[2,3-b]pyrazine | 155535-23-2 | 0.97 | Known for higher solubility in organic solvents |
| 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | 1210129-64-8 | 0.62 | Displays distinct pharmacological profiles |
| 6-Chloro-2-methylpyridin-3-amine | 164666-68-6 | 0.68 | Different substitution pattern affecting reactivity |
These compounds illustrate variations in substitution patterns that influence their chemical behavior and biological activities.
Microwave irradiation has revolutionized the synthesis of fused pyrido-pyrazine systems by accelerating reaction kinetics and improving yields. A study by Tammana and Sarveswari demonstrated the utility of microwave conditions in constructing pyrido[2,3-b]pyrazine cores via sequential cycloisomerization and cyclocondensation [2]. For example, reacting N-(cyanomethyl)-2-methylpyridinium salts with enaminones under microwave irradiation (150°C, 30 min) yielded pyrido[2,3-b]indolizines with fused pyrazine motifs [4]. This method reduces reaction times from hours to minutes while maintaining high regiochemical control.
Key advantages of microwave-assisted synthesis include:
A comparative analysis of conventional vs. microwave methods is provided below:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24–48 hours | 30–60 minutes |
| Yield | 60–75% | 85–95% |
| Byproduct Formation | Moderate | Minimal |
These advancements highlight the potential for adapting microwave techniques to synthesize 3,6-dichloropyrido[2,3-b]pyrazine derivatives efficiently [4] [5].
While the provided sources do not explicitly detail benzotriazole-mediated strategies, recent studies emphasize transition metal-catalyzed couplings for pyrido[2,3-b]pyrazine functionalization. Tammana and Sarveswari reported Suzuki and Buchwald-Hartwig reactions to introduce aryl and amino groups at the 3-position of the pyrido[2,3-b]pyrazine core [2]. For instance:
These methods enable precise functionalization while preserving the dichloro-substituted pyrazine ring. A representative table of synthesized derivatives includes:
| Substituent at C3 | Coupling Partner | Yield (%) |
|---|---|---|
| Phenyl | Phenylboronic acid | 82 |
| 4-Methoxyphenyl | 4-MeO-phenylboronic acid | 78 |
| Benzylamine | Benzylamine | 72 |
Such approaches underscore the versatility of transition metal catalysis in tailoring the electronic and steric properties of 3,6-dichloropyrido[2,3-b]pyrazine [2].
The 3,6-dichloro substitution pattern arises from directed halogenation during pyrazine ring formation. Comparative studies of 6-chloropyrido[2,3-b]pyrazine (CAS 68236-03-3) and 3-chloro analogs reveal that chlorination regioselectivity depends on:
A regiochemical analysis of chlorinated pyrido[2,3-b]pyrazine derivatives is summarized below:
| Compound | Chlorination Positions | Key Synthetic Step |
|---|---|---|
| 6-Chloropyrido[2,3-b]pyrazine | C6 | Direct electrophilic substitution |
| 3-Chloropyrido[2,3-b]pyrazine | C3 | Directed metallation |
| 3,6-Dichloropyrido[2,3-b]pyrazine | C3, C6 | Sequential halogenation |
This regioselectivity is critical for maintaining the structural integrity required for biological activity, as seen in anti-inflammatory and anticancer applications [2] [3].
Quantum mechanical investigations of 3,6-Dichloropyrido[2,3-b]pyrazine and related pyrido[2,3-b]pyrazine derivatives have been extensively conducted using density functional theory methods. The most comprehensive studies employed the B3LYP functional with 6-31G(d,p) basis set to elucidate the electronic properties and structural parameters of these heterocyclic compounds [1].
The electronic configuration analysis of pyrido[2,3-b]pyrazine derivatives reveals significant insights into their frontier molecular orbital characteristics. For structurally related compounds, the highest occupied molecular orbital and lowest unoccupied molecular orbital energy values demonstrate substantial variation depending on substituent effects. Specifically, the energy gap values range from 3.444 to 3.646 electron volts, with compound 7 (4-methoxybenzyl derivative) exhibiting the smallest gap of 3.444 electron volts, indicating enhanced electronic reactivity and charge transfer capability [1].
Natural bond orbital analysis provides detailed information about charge delocalization and hyperconjugative interactions within the molecular framework. The stabilization energies from second-order perturbation theory reveal that π→π* transitions are particularly significant, with values reaching up to 27.57 kilocalories per mole for specific orbital interactions in nitro-substituted derivatives [1]. The lone pair to π* transitions show even higher stabilization energies, with maximum values of 164.39 kilocalories per mole, indicating strong electron-withdrawing effects of certain substituents [1].
The electronic structure calculations demonstrate that the highest occupied molecular orbital is primarily localized on the indeno[2',1':5,6]pyrido[2,3-b]pyrazin-10-one core structure, while the lowest unoccupied molecular orbital exhibits significant density on both the core structure and substituent groups [1]. This charge distribution pattern suggests an intramolecular charge transfer mechanism that is fundamental to the compound's electronic properties.
Global reactivity parameters derived from frontier molecular orbital energies provide quantitative measures of chemical reactivity. The hardness values range from 1.722 to 1.736 electron volts, with corresponding softness values between 0.288 and 0.290 reciprocal electron volts [1]. These parameters indicate moderate chemical reactivity and suggest potential for intermolecular interactions with biological targets.
Density of states analysis confirms the charge distribution patterns observed in frontier molecular orbital analysis. The electronic density calculations show that fragment 1 (the core pyrido[2,3-b]pyrazine system) contributes approximately 94-97% to the highest occupied molecular orbital, while fragment 2 (substituent groups) contributes 2-6% [1]. This distribution pattern reinforces the importance of the core heterocyclic system in determining electronic properties.
Transition density matrix analysis reveals important information about electronic excitation events and charge separation processes. The heat maps generated from these calculations show charge coherence extending diagonally from the core structure toward substituent groups, indicating efficient charge transfer pathways that facilitate rapid electron-hole pair formation during electronic transitions [1].
The ultraviolet-visible absorption properties calculated using time-dependent density functional theory show absorption maxima ranging from 310.1 to 443.7 nanometers, with significant variation based on substituent electronic effects [1]. These calculations provide essential data for understanding the photophysical properties and potential optical applications of these compounds.
Natural population analysis yields atomic charge distributions that correlate with substituent electronic effects. Oxygen atoms consistently carry negative charges, while carbon and hydrogen atoms show variable charge distributions depending on their local chemical environment [1]. Nitrogen atoms in the pyrazine ring typically exhibit negative charges, consistent with their role as electron-donating centers.
Molecular docking studies of pyrido[2,3-b]pyrazine derivatives and related heterocyclic compounds have been extensively investigated against various viral protease targets, providing crucial insights into their potential antiviral mechanisms and binding affinities.
SARS-CoV-2 main protease represents one of the most studied viral targets for pyrido[2,3-b]pyrazine-related compounds. Computational docking studies using the crystallographic structure of the main protease (PDB ID: 6LU7) have demonstrated significant binding affinities for several compounds in this chemical class [2] [3] [4]. The binding energies observed range from -9.7 to -6.0 kilocalories per mole, with compounds forming critical interactions with the catalytic dyad residues HIS41 and CYS145 [3] [4].
Structure-based pharmacophore modeling approaches have successfully identified pyrido[2,3-b]pyrazine derivatives as potential SARS-CoV-2 main protease inhibitors through virtual screening protocols [3]. These studies employed both pharmacophore mapping and molecular docking to capture compounds with favorable binding characteristics, demonstrating the utility of computational approaches in identifying promising antiviral candidates.
Human immunodeficiency virus type 1 protease has also been investigated as a target for pyrido[2,3-b]pyrazine-related compounds through comprehensive molecular docking studies [6]. The screening of approximately 140,000 molecules targeting the hinge region of HIV-1 protease identified several compounds with significant inhibitory potential. The binding energies for selected compounds ranged from -202.88 to -186.66 docking score units, with compounds showing favorable interactions with active site residues [7].
Non-active site targeting approaches have been particularly successful for HIV-1 protease inhibition, offering potential advantages in overcoming drug resistance mechanisms [6]. The molecular docking studies identified compounds that exploit alternative binding sites, potentially providing new mechanisms of inhibition that could be less susceptible to resistance-conferring mutations.
Hepatitis C virus protease targets have been studied through molecular docking analysis of pyrido[2,3-b]pyrazine derivatives, particularly focusing on the NS5A protein and related viral enzymes [8]. These studies employed AutoDock 4.2.6 software to evaluate binding affinities and interaction patterns with viral targets [9]. The docking results provided important insights into potential binding modes and suggested structural modifications for enhanced antiviral activity.
The molecular docking protocols employed in these studies typically utilize grid-based algorithms with resolution settings optimized for accurate binding energy calculations [7]. The docking scores serve as quantitative measures of protein-ligand interaction energy, with more negative values indicating stronger binding tendencies and potentially greater inhibitory activity.
Validation of docking results through comparison with experimental data has demonstrated good correlation between computational predictions and observed biological activities [3]. Studies comparing docked compounds with known inhibitors show that pyrido[2,3-b]pyrazine derivatives can achieve binding energies comparable to established antiviral drugs, supporting their potential as therapeutic candidates.
The binding mode analysis reveals that these compounds can adopt multiple conformations within viral protease active sites, with the number of potential binding conformations ranging from 10 to 20 depending on the specific compound and target [7]. This conformational flexibility may contribute to their broad-spectrum antiviral potential and ability to maintain activity against mutant viral strains.
Quantitative structure-activity relationship modeling has emerged as a powerful computational tool for predicting and optimizing the antiviral potency of pyrido[2,3-b]pyrazine derivatives and related heterocyclic compounds. These studies employ various statistical and machine learning approaches to correlate molecular structure with biological activity.
The development of QSAR models for pyrido[2,3-b]pyrazine derivatives has utilized multiple linear regression and artificial neural network methodologies to achieve high predictive accuracy [10]. Comparative studies demonstrate that artificial neural network models with 9-4-1 architecture significantly outperform multiple linear regression approaches, achieving correlation coefficients of 0.995 for predicting pIC50 values [10]. The superior performance of neural network models reflects their ability to capture complex nonlinear relationships between molecular descriptors and biological activity.
Electronic structure parameters derived from quantum mechanical calculations serve as fundamental descriptors in QSAR modeling of antiviral activity. Natural bond orbital charges, bond lengths, dipole moments, electron affinities, and heats of formation provide comprehensive molecular characterization for structure-activity relationship development [10]. These quantum mechanical descriptors effectively capture the electronic basis of molecular recognition and binding affinity with viral targets.
Multi-target QSAR approaches have been developed to predict antiviral activity against multiple viral species simultaneously [11]. These models employ Markov chain theory to calculate spectral moments that encode both molecular structure and target-specific information. The resulting models demonstrate training predictability of 92.34% and external validation predictability of 92.82% across 40 different viral species [11]. This multi-target approach represents a significant advancement over traditional single-target QSAR models.
Machine learning-based QSAR models for hepatitis C virus NS5A inhibitors have achieved excellent statistical performance using genetic algorithm-multiple linear regression approaches [8]. The optimized models demonstrate R² values of 0.915 and Q² values of 0.941, indicating robust predictive capability [8]. Key molecular descriptors include the number of rotatable bonds, Moran autocorrelation parameters, and geometrical distance measures, which collectively capture the structural features critical for antiviral activity.
Monte Carlo methods have been successfully integrated with QSAR modeling to enhance the prediction of antiviral potency parameters [8]. These approaches utilize SMILES-based molecular descriptors combined with statistical optimization to achieve correlation coefficients exceeding 0.991 [8]. The Monte Carlo optimization process effectively identifies the most relevant molecular features while minimizing overfitting and improving model generalizability.
The molecular connectivity index has proven particularly valuable for QSAR modeling of protease inhibitors, including those targeting HIV-1 protease [12]. The first-order valence molecular connectivity index shows significant correlation with both protease inhibition activity and antiviral potency, suggesting that substituents containing less electronegative and more saturated atoms provide enhanced activity [12]. This relationship supports the importance of hydrophobic interactions in protease-inhibitor binding.
Nonlinear optical properties serve as novel descriptors in QSAR modeling of pyrido[2,3-b]pyrazine derivatives, providing unique insights into structure-activity relationships [1]. Average polarizability, first hyperpolarizability, and second hyperpolarizability parameters correlate with biological activity and offer additional dimensions for molecular characterization. These descriptors capture electronic polarization effects that may influence molecular recognition and binding specificity.
Validation methodologies for QSAR models include cross-validation, external validation, and Y-randomization procedures to ensure model reliability and predictive capability [8]. Cross-validation correlation coefficients typically range from 0.585 to 0.943, while external validation demonstrates comparable performance [8]. Y-randomization tests confirm that observed correlations are not due to chance, with randomized models showing significantly reduced correlation coefficients.
The applicability domain of QSAR models defines the chemical space within which predictions can be made with confidence [10]. Virtual screening based on molecular similarity methods and applicability domain analysis ensures that predictions are restricted to compounds within the training set's structural diversity. This approach prevents extrapolation beyond the model's validated range and maintains prediction reliability.
ADMET predictions integrated with QSAR modeling provide comprehensive assessment of drug-likeness and safety profiles [8]. Absorption, distribution, metabolism, elimination, and toxicity parameters predicted for newly designed compounds show favorable pharmacological properties and acceptable safety profiles. These predictions guide lead optimization and help prioritize compounds for experimental validation.